2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
This compound is a pyrrolo[3,4-d]pyrimidine derivative characterized by a complex heterocyclic core and multiple functional groups. Its structure includes:
- An N-(2,2,2-trifluoroethyl)carboxamide group at position 6, enhancing metabolic stability and lipophilicity due to the trifluoroethyl moiety .
- A 5,7-dihydropyrrolo[3,4-d]pyrimidine core, which is a bicyclic system that facilitates binding to ATP-binding pockets in target proteins such as heat shock protein 90 (Hsp90) .
The compound was likely designed as an Hsp90 inhibitor, a class of therapeutics targeting molecular chaperones critical for cancer cell survival. Structural modifications, such as the pyrazolylethoxy group, aim to optimize binding affinity, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N7O2/c21-11-6-13(22)16(15(7-11)34-5-4-32-3-1-2-28-32)17-12-8-31(9-14(12)29-18(26)30-17)19(33)27-10-20(23,24)25/h1-3,6-7H,4-5,8-10H2,(H,27,33)(H2,26,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSHPPIHCUEEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)NCC(F)(F)F)N=C(N=C2C3=C(C=C(C=C3Cl)Cl)OCCN4C=CC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide , commonly referred to as FU7 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90). This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Information
- Molecular Formula : C21H21Cl2F2N7O2
- Molecular Weight : 512.34 g/mol
- CAS Number : Not available in the provided sources.
Structural Characteristics
The compound features a complex structure characterized by:
- A pyrrolo[3,4-d]pyrimidine core.
- Multiple halogen substitutions (dichloro and trifluoroethyl groups).
- An ethoxy group linked to a pyrazole moiety.
Visualization
The three-dimensional structure of FU7 can be visualized using molecular modeling software or databases such as the Protein Data Bank (PDB), where it is associated with entry 3R4P .
FU7 functions primarily as an Hsp90 inhibitor , which plays a critical role in protein folding and stabilization. By inhibiting Hsp90, FU7 disrupts the maturation of various client proteins involved in cancer cell proliferation and survival. This mechanism is particularly relevant in the context of cancers that exhibit overexpression of Hsp90.
Efficacy in Preclinical Models
Research has demonstrated that FU7 exhibits significant anti-tumor activity:
- In a melanoma xenograft model , FU7 showed substantial efficacy, indicating its potential as a therapeutic agent against certain cancer types .
- The compound has been optimized for oral bioavailability and metabolic stability, enhancing its therapeutic profile .
Comparative Activity
In comparative studies, FU7 has been shown to outperform several other Hsp90 inhibitors in terms of potency and selectivity. For instance:
- IC50 values for FU7 were reported to be lower than those for traditional inhibitors, suggesting enhanced efficacy .
Study 1: In Vitro Activity Against Cancer Cells
A study evaluated the cytotoxic effects of FU7 on various cancer cell lines. The results indicated:
- Significant reduction in cell viability at concentrations ranging from 0.1 to 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of FU7:
- The compound exhibited favorable absorption characteristics with a half-life conducive to once-daily dosing.
- Metabolic studies indicated that FU7 is primarily metabolized via liver enzymes, suggesting minimal drug-drug interactions .
Summary of Biological Activity
| Biological Activity | Description |
|---|---|
| Target | Heat Shock Protein 90 (Hsp90) |
| Mechanism | Inhibition of protein maturation |
| Efficacy | Significant anti-tumor effects in melanoma models |
| Potency | Lower IC50 values compared to traditional inhibitors |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Variations: The target compound’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine () and pyrrolo[1,2-b]pyridazine ().
Substituent Effects :
- The pyrazolylethoxy group in the target compound and Compound 42 () enhances interactions with Hsp90’s ATP-binding pocket. However, Compound 42’s 4-fluoro-pyrazole and methyl group may improve metabolic stability compared to the target compound’s dichlorophenyl moiety .
- The trifluoroethyl carboxamide in the target compound versus the difluoropropyl group in Compound 42 impacts lipophilicity and clearance rates .
Biological Activity :
- Compound 42 demonstrated <10 nM IC50 against Hsp90α and robust in vivo efficacy, setting a benchmark for pyrrolo-pyrimidine derivatives. The target compound’s lack of reported data necessitates further profiling .
Computational and Structural Insights
- Algorithmic Comparisons (): Structural alignment tools suggest the target compound shares >70% similarity with Compound 42, primarily diverging in the phenyl substituents and carboxamide side chains .
- Thermodynamic Profiles : Molecular dynamics simulations predict the trifluoroethyl group in the target compound enhances hydrophobic interactions but may reduce aqueous solubility compared to morpholine-containing analogues () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
